molecular formula C19H18ClN3O3 B11461582 4-(4-chlorophenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-chlorophenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11461582
M. Wt: 371.8 g/mol
InChI Key: JUYFAQXHVIHPGP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chlorophenyl group, a furan ring, and a methoxypropyl chain, all attached to a pyrrolo[3,4-c]pyrazol-6-one core. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Furan Ring: This can be done via a Suzuki coupling reaction between a furan-2-boronic acid and the corresponding halogenated intermediate.

    Addition of the Methoxypropyl Chain: This step may involve an alkylation reaction using 3-methoxypropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring and methoxypropyl chain can undergo oxidation reactions, potentially leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium amide or thiourea can be used under mild heating conditions.

Major Products

    Oxidation: Products may include 4-(4-chlorophenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-carboxylic acid.

    Reduction: Products may include 4-(phenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one.

    Substitution: Products may include 4-(4-aminophenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the chlorophenyl and furan groups suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests that it might have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the furan ring might participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-3-(furan-2-yl)-5-(propyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: Similar structure but lacks the methoxy group.

    4-(4-Chlorophenyl)-3-(furan-2-yl)-5-(3-hydroxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxypropyl chain in 4-(4-chlorophenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and potential biological activity, making it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H18ClN3O3/c1-25-10-3-9-23-18(12-5-7-13(20)8-6-12)15-16(14-4-2-11-26-14)21-22-17(15)19(23)24/h2,4-8,11,18H,3,9-10H2,1H3,(H,21,22)

InChI Key

JUYFAQXHVIHPGP-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C2=C(NN=C2C1=O)C3=CC=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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